Piperidin-3-yl(pyrrolidin-1-yl)methanone
Overview
Description
Piperidin-3-yl(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C10H18N2O and its molecular weight is 182.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Metabolism and Pharmacokinetics
Piperidin-3-yl(pyrrolidin-1-yl)methanone derivatives, specifically as dipeptidyl peptidase IV inhibitors, have been extensively studied for their metabolism, excretion, and pharmacokinetics. One such compound, PF-00734200, showed promise in phase 3 trials for treating type 2 diabetes. Its disposition was examined in rats, dogs, and humans, revealing significant insights into its absorption, metabolism, and elimination pathways (Sharma et al., 2012).
Synthesis Challenges and Methodologies
The synthesis of heterocycles containing both piperidine and pyridine rings, including this compound, poses significant challenges. Researchers have developed methods to overcome these challenges, such as the six-step synthesis from D-pyroglutaminol, demonstrating the compound's potential in organic synthesis applications (Zhang et al., 2020).
Antileukemic Activity
Certain derivatives of this compound have shown promising antileukemic activity. For example, specific compounds with modifications at the N-terminal of the piperidine exhibited significant antiproliferative activity against human leukemia cells, indicating their potential in cancer treatment (Vinaya et al., 2011).
Antimicrobial Properties
Some this compound oxime derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. This research highlights the potential of these compounds in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Structural and Theoretical Studies
The crystal structure and molecular interactions of this compound derivatives have been extensively studied, providing insights into their potential pharmacological applications. These studies include analysis of their thermal properties, molecular interactions, and structural characteristics (Karthik et al., 2021).
Selective Agonist and Antagonist Activities
Compounds containing this compound structure have been evaluated for their selective agonist and antagonist activities in various receptors, indicating their potential in drug discovery for treating different disorders. For example, certain derivatives have shown activity as TRPV4 channel antagonists, useful in pain treatment (Tsuno et al., 2017).
Crystal Structure Analysis
The crystal structure of various this compound derivatives has been a subject of interest, revealing insights into their potential pharmacological properties and intermolecular interactions. These studies are crucial for understanding the compound's physical and chemical characteristics (Murray et al., 2014).
Potential in Antidepressant Development
Research into this compound derivatives has also extended into the field of mental health, with some compounds being identified as potent, orally active 5-HT1A receptor agonists with significant antidepressant potential (Vacher et al., 1999).
Interaction with CB1 Cannabinoid Receptor
Detailed studies have been conducted on the molecular interaction of this compound derivatives with the CB1 cannabinoid receptor. Such research is vital in understanding the therapeutic potential of these compounds in treatments involving the endocannabinoid system (Shim et al., 2002).
Mechanism of Action
Target of Action
Piperidin-3-yl(pyrrolidin-1-yl)methanone is a complex compound with potential biological activity. It’s worth noting that compounds containing the indole nucleus, which is similar to the piperidine and pyrrolidine rings in the given compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to various biological activities . The interaction often involves binding to the target receptor, which can trigger a cascade of biochemical reactions .
Biochemical Pathways
Indole derivatives, which share structural similarities with the given compound, have been found to affect a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
Piperidin-3-yl(pyrrolidin-1-yl)methanone plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions is often characterized by binding affinities and the resulting conformational changes in the biomolecules. These interactions can influence the activity of the enzymes, thereby affecting the overall biochemical pathways in which they are involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the signaling pathways by binding to specific receptors or enzymes, leading to changes in downstream signaling events. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of certain genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can induce conformational changes in the target biomolecules, affecting their function. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of specific biochemical pathways. At higher doses, it may induce toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. For instance, this compound may act as a substrate or inhibitor for specific enzymes, thereby affecting the overall metabolic processes. The interactions of this compound with these enzymes can lead to changes in the levels of metabolites, which in turn can impact cellular function and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cells, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with other biomolecules and its overall biochemical activity. For example, its presence in the nucleus may affect gene expression, while its localization in the cytoplasm may influence cell signaling pathways .
Properties
IUPAC Name |
piperidin-3-yl(pyrrolidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c13-10(12-6-1-2-7-12)9-4-3-5-11-8-9/h9,11H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOUVOLDCHVMBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383319 | |
Record name | (Piperidin-3-yl)(pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35090-94-9 | |
Record name | (Piperidin-3-yl)(pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 35090-94-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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